D-Prolinol

Catalog No.
S714506
CAS No.
68832-13-3
M.F
C5H11NO
M. Wt
101.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Prolinol

CAS Number

68832-13-3

Product Name

D-Prolinol

IUPAC Name

[(2R)-pyrrolidin-2-yl]methanol

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

InChI

InChI=1S/C5H11NO/c7-4-5-2-1-3-6-5/h5-7H,1-4H2/t5-/m1/s1

InChI Key

HVVNJUAVDAZWCB-RXMQYKEDSA-N

SMILES

C1CC(NC1)CO

Canonical SMILES

C1CC(NC1)CO

Isomeric SMILES

C1C[C@@H](NC1)CO

The exact mass of the compound D-Prolinol is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of prolinol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

D-Prolinol (CAS 68832-13-3), also known as (R)-(-)-prolinol, is an enantiopure chiral amino alcohol widely utilized as a chiral auxiliary, ligand, and organocatalyst precursor in asymmetric synthesis. As a rigid pyrrolidine derivative, it provides strict stereochemical control in highly sensitive transformations, most notably in the preparation of (R)-Corey-Bakshi-Shibata (CBS) oxazaborolidine catalysts. For procurement and material selection, the defining value of D-Prolinol lies in its high enantiomeric excess (ee), which dictates the absolute configuration of downstream active pharmaceutical ingredients (APIs) and complex natural products. Its direct availability as a reduced alcohol streamlines synthetic routes by bypassing the hazardous hydride reductions required when starting from D-proline [1].

Substituting D-Prolinol with its enantiomer (L-Prolinol) or a racemic mixture fundamentally compromises the stereochemical integrity of the target synthesis. In asymmetric catalysis, the chirality of the prolinol derivative directly determines the face of nucleophilic or hydride attack; using L-Prolinol completely reverses the enantiomeric outcome, yielding the opposite, biologically inactive, or off-target stereoisomer. Furthermore, utilizing cheaper racemic prolinol abolishes enantioselectivity entirely, resulting in a 0% ee racemic mixture that requires costly, low-yield downstream chiral resolution. Consequently, exact procurement of the D-enantiomer is non-negotiable for workflows requiring specific (S)- or (R)-configured products governed by D-Prolinol-derived catalysts [1].

Absolute Stereocontrol in CBS-Catalyzed Asymmetric Reduction

In the synthesis of chiral allylic alcohols, the choice of prolinol enantiomer for the CBS catalyst completely dictates the product's configuration. Reduction of a ketone intermediate using the D-Prolinol-derived (R)-CBS catalyst yielded the (S)-alcohol in 70% yield and 93% ee. In direct contrast, utilizing the L-Prolinol-derived (S)-CBS catalyst produced the opposite (R)-alcohol in 73% yield and 94% ee [1].

Evidence DimensionProduct enantiomeric excess and absolute configuration
Target Compound DataD-Prolinol-derived (R)-CBS yields (S)-alcohol (93% ee)
Comparator Or BaselineL-Prolinol-derived (S)-CBS yields (R)-alcohol (94% ee)
Quantified DifferenceComplete reversal of stereochemical outcome
ConditionsKetone reduction using CBS catalyst and BH3·SMe2 in THF at 0 °C

Procurement of the exact D-enantiomer is strictly required to access specific stereocenters; substituting with the L-enantiomer produces the opposite stereoisomer, ruining the target's biological activity.

Enantioselectivity Collapse with Racemic Prolinol

In asymmetric synthetic workflows, the optical purity of the chiral auxiliary is paramount. While D-Prolinol derivatives consistently deliver high enantiomeric excess (often >90% ee) in transformations such as Michael additions and epoxidations, substituting with racemic prolinol completely destroys this stereocontrol. Reactions utilizing racemic prolinol or its derivatives yield a 1:1 mixture of enantiomers (0% ee), requiring subsequent chiral resolution that effectively halves the maximum theoretical yield and increases processing time[1].

Evidence DimensionEnantiomeric excess of final product
Target Compound DataD-Prolinol derivatives (up to >90% ee)
Comparator Or BaselineRacemic prolinol (0% ee)
Quantified DifferenceComplete loss of enantioselectivity
ConditionsGeneral asymmetric organocatalytic transformations

Buyers cannot substitute cheaper racemic prolinol without completely destroying the stereochemical value of the final product and necessitating expensive downstream resolution.

Process Safety and Step Economy vs. Amino Acid Precursors

The synthesis of (R)-CBS oxazaborolidine catalysts requires D-Prolinol as the direct precursor, reacting with methylboronic acid. While D-Prolinol can theoretically be synthesized from D-proline, this requires a highly exothermic reduction using hazardous reagents like lithium aluminum hydride (LiAlH4) or borane. Procuring D-Prolinol directly bypasses this dangerous and time-consuming step, allowing for immediate condensation with boronic acids to form the CBS catalyst in high yield under mild conditions [1].

Evidence DimensionSynthetic steps to CBS catalyst
Target Compound DataD-Prolinol (1 step, mild conditions)
Comparator Or BaselineD-Proline (2 steps, requires hazardous LiAlH4 reduction)
Quantified DifferenceElimination of 1 hazardous reduction step
ConditionsIndustrial or laboratory-scale preparation of oxazaborolidine catalysts

Procuring D-Prolinol directly eliminates a hazardous reduction step from the manufacturing workflow, significantly improving process safety and reducing cycle time.

Enhanced Enantioselectivity via Polymer-Supported D-Prolinol

D-Prolinol can be incorporated into macromolecular architectures to enhance both catalytic performance and recoverability. In asymmetric Michael addition reactions, unsupported D-Prolinol yielded the product with an enantiomeric excess of only 18%. However, when D-Prolinol was used to synthesize ester pendants on helical polycarbenes (e.g., poly-175-A), the resulting polymer-supported catalyst achieved a significantly higher enantiomeric excess of 54-76% and could be recovered and reused for at least 4 cycles without obvious loss of activity [1].

Evidence DimensionEnantiomeric excess in Michael addition
Target Compound DataPolymer-supported D-Prolinol pendants (54-76% ee)
Comparator Or BaselineUnsupported D-Prolinol (18% ee)
Quantified Difference3- to 4-fold increase in enantiomeric excess
ConditionsAsymmetric Michael addition of cyclohexanone and trans-nitrostyrene

D-Prolinol's compatibility with polymer-support strategies allows buyers to convert it into highly recoverable, amplified-performance macromolecular catalysts for sustainable workflows.

Preparation of (R)-CBS Oxazaborolidine Catalysts

Directly follows from the evidence that D-Prolinol provides the exact stereocontrol needed to synthesize (R)-CBS catalysts. These catalysts are essential for the enantioselective reduction of prochiral ketones to specific secondary alcohols in API manufacturing, where substituting with L-Prolinol would yield the incorrect enantiomer [1].

Synthesis of Chiral Auxiliaries and Ligands

Leverages D-Prolinol's rigid pyrrolidine ring and primary alcohol to create chiral amides, ethers, and phosphine ligands. It is the correct choice when the specific D-configuration is required to induce the desired stereochemistry in downstream alkylations or cycloadditions, bypassing the 0% ee outcome of racemic alternatives [1].

Development of Recoverable Polymer-Supported Organocatalysts

Based on its successful integration into helical polycarbenes, D-Prolinol is highly suitable for synthesizing immobilized or polymer-bound catalysts. This application is highly relevant for industrial processes requiring catalyst recycling and enhanced stereocontrol via macromolecular helicity [2].

XLogP3

-0.3

Sequence

P

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (89.13%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

D-prolinol

Dates

Last modified: 08-15-2023

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